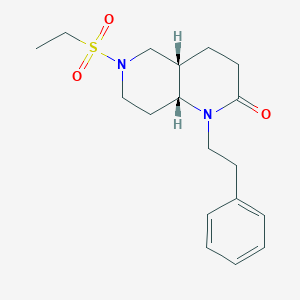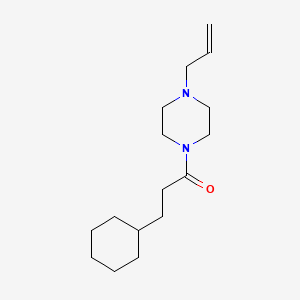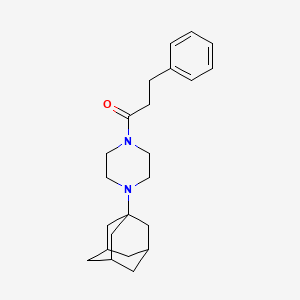![molecular formula C11H8F3N3O2 B5499401 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5499401.png)
1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, can be achieved through methods such as the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, offering a protected version of triazole amino acids (S. Ferrini et al., 2015). Another approach involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to synthesize 1,3,5-trisubstituted 1,2,4-triazoles (G. Castanedo et al., 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including those resembling 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, can be characterized by techniques like X-ray crystallography. These analyses reveal the planarity of the triazole ring and its perpendicular orientation to adjacent benzene rings, which is a common structural motif in triazole chemistry (Kou-Lin Zhang et al., 2012).
Chemical Reactions and Properties
Triazole derivatives, including 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, can undergo various chemical reactions due to the reactivity of the triazole ring and the functional groups attached to it. For instance, they can participate in cycloaddition reactions, nucleophilic substitutions, and transformations influenced by the trifluoromethyl group (Yuriy P. Bandera et al., 2007).
Physical Properties Analysis
The physical properties of triazole derivatives, such as 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid, are influenced by the presence of the trifluoromethyl and benzyl groups. These groups can affect the compound's boiling point, melting point, solubility, and stability. The trifluoromethyl group, in particular, can increase the compound's lipophilicity and metabolic stability (O. V. Shtabova et al., 2005).
Chemical Properties Analysis
The chemical properties of 1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid and similar triazole derivatives are characterized by their reactivity towards various reagents and conditions. The triazole ring can engage in reactions typical of aromatic heterocycles, such as electrophilic and nucleophilic substitutions, while the carboxylic acid group allows for further functionalization and derivatization. The presence of the trifluoromethyl group can also impact the compound's acidity, electron density, and reactivity towards nucleophiles (T. Kitagawa et al., 1987).
Applications De Recherche Scientifique
Antimicrobial Activity
1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and characterized for their antimicrobial activity. These compounds have shown potential in fighting against microbial infections (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Synthesis of Fluoroalkylated Triazoles
The compound and its variants have been used in the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles. These have applications in creating novel molecular structures, potentially useful in various chemical processes (Peng & Zhu, 2003).
Catalysis and Material Chemistry
It plays a role in catalysis and material chemistry. For example, its derivatives have been used in synthesizing ruthenium complexes for catalytic oxidation and hydrogenation reactions (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Triazole-Based Scaffolds in Drug Discovery
The synthesis of triazole-based scaffolds is essential in drug discovery. The 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, is crucial in creating collections of peptidomimetics or biologically active compounds, showing the wide applicability of this chemical class in medicinal chemistry (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Crystal and Molecular Structure Analysis
The compound and its derivatives are also studied for their crystal and molecular structures, which is vital in understanding their chemical behavior and potential applications in various fields, such as materials science (Boechat et al., 2010).
Corrosion Inhibition
Interestingly, some derivatives of this compound have been synthesized and tested for their corrosion inhibition efficiency on carbon steel, indicating its potential application in industrial settings for protecting metals (Insani, Wahyuningrum, & Bundjali, 2015).
Mécanisme D'action
Orientations Futures
Given the wide range of biological activities exhibited by triazole compounds, there is significant interest in developing new classes of drugs based on these compounds . Future research will likely focus on the synthesis of new triazole derivatives and the exploration of their potential therapeutic applications .
Propriétés
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-2-1-3-7(8)5-17-6-9(10(18)19)15-16-17/h1-4,6H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTGAFUFSRGGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)

![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5499423.png)
![3-ethyl-5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499432.png)